molecular formula C16H12ClF3N4O4 B11515473 2-chloro-4,6-dimethyl-5-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide

2-chloro-4,6-dimethyl-5-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide

Cat. No.: B11515473
M. Wt: 416.74 g/mol
InChI Key: VLADYLDQSKRRJQ-UHFFFAOYSA-N
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Description

3-(2-Chloro-4,6-dimethyl-5-nitropyridine-3-carbonyl)-1-[3-(trifluoromethyl)phenyl]urea is a complex organic compound with a unique structure that combines a pyridine ring with a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-4,6-dimethyl-5-nitropyridine-3-carbonyl)-1-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common route starts with the nitration of 2-chloro-4,6-dimethylpyridine to introduce the nitro group. This is followed by acylation to form the carbonyl derivative. The final step involves the reaction with 3-(trifluoromethyl)phenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4,6-dimethyl-5-nitropyridine-3-carbonyl)-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted pyridine derivatives.

Scientific Research Applications

3-(2-Chloro-4,6-dimethyl-5-nitropyridine-3-carbonyl)-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chloro-4,6-dimethyl-5-nitropyridine-3-carbonyl)-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethyl-5-nitropyridine
  • 3-(Trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-nitropyridine

Uniqueness

What sets 3-(2-chloro-4,6-dimethyl-5-nitropyridine-3-carbonyl)-1-[3-(trifluoromethyl)phenyl]urea apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12ClF3N4O4

Molecular Weight

416.74 g/mol

IUPAC Name

2-chloro-4,6-dimethyl-5-nitro-N-[[3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H12ClF3N4O4/c1-7-11(13(17)21-8(2)12(7)24(27)28)14(25)23-15(26)22-10-5-3-4-9(6-10)16(18,19)20/h3-6H,1-2H3,(H2,22,23,25,26)

InChI Key

VLADYLDQSKRRJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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